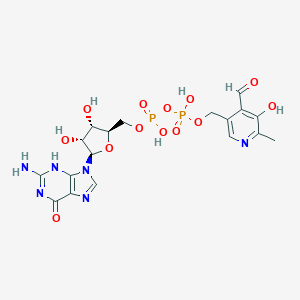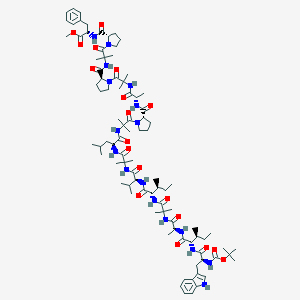
2-Chloro-3-oxo-n-phenylbutanamide
Overview
Description
2-Chloro-3-oxo-n-phenylbutanamide, also known as Clobenzorex, is a chemical compound that belongs to the amphetamine family. It is used as an anorectic drug to suppress appetite and promote weight loss. Clobenzorex is a controlled substance in many countries due to its potential for abuse and addiction. In recent years, there has been growing interest in the scientific research applications of this compound.
Mechanism Of Action
2-Chloro-3-oxo-n-phenylbutanamide works by increasing the release of dopamine and norepinephrine in the brain. These neurotransmitters are involved in the regulation of mood, appetite, and energy levels. By increasing their levels, clobenzorex can suppress appetite and promote weight loss.
Biochemical And Physiological Effects
2-Chloro-3-oxo-n-phenylbutanamide has been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications. It can also cause insomnia, anxiety, and agitation. Long-term use of clobenzorex can lead to tolerance, dependence, and addiction.
Advantages And Limitations For Lab Experiments
2-Chloro-3-oxo-n-phenylbutanamide has advantages as a research tool due to its ability to increase dopamine and norepinephrine levels in the brain. This can be useful in studying the role of these neurotransmitters in various physiological and psychological processes. However, its potential for abuse and addiction limits its use in laboratory experiments.
Future Directions
Future research on clobenzorex could focus on its potential use in the treatment of ADHD, depression, and anxiety. Further studies could also investigate its effects on other neurotransmitters and their interactions with clobenzorex. The development of safer and more effective drugs based on the structure of clobenzorex could also be explored. Additionally, research could focus on the long-term effects of clobenzorex on cardiovascular health and cognitive function.
Scientific Research Applications
2-Chloro-3-oxo-n-phenylbutanamide has been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD). It has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a role in ADHD. 2-Chloro-3-oxo-n-phenylbutanamide has also been investigated for its potential use in the treatment of depression and anxiety.
properties
IUPAC Name |
2-chloro-3-oxo-N-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-7(13)9(11)10(14)12-8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHYOONLWAWEAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276479, DTXSID20865613 | |
| Record name | 2-chloro-3-oxo-n-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanamide, 2-chloro-3-oxo-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-oxo-n-phenylbutanamide | |
CAS RN |
31844-92-5, 119878-78-3 | |
| Record name | 2-Chloro-3-oxo-N-phenylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31844-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, 2-chloro-3-oxo-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031844925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, 2-chloro-3-oxo-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-chloro-3-oxo-n-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanamide, 2-chloro-3-oxo-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20865613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroacetoacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














